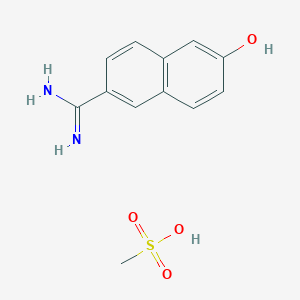
Natrium-(4-Oxo-3,4-dihydrochinazolin-2-yl)methansulfonat
Übersicht
Beschreibung
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is a compound with the molecular formula C9H7N2NaO4S . It belongs to the class of compounds known as quinazolines, which are heterocyclic compounds with a wide spectrum of biological properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives, such as Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate, often involves the reaction of anthranilic acid with acetic anhydride to provide benzoxazinone. This is then treated with corresponding anilines in glacial acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate consists of a quinazolinone ring system, which is an important pharmacophore considered as a privileged structure .Chemical Reactions Analysis
Quinazolinone derivatives have been found to possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical and Chemical Properties Analysis
The physical and chemical properties of Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Aktivität
Diese Verbindung wurde in akuten und chronischen Modellen auf ihre potenziellen entzündungshemmenden Wirkungen untersucht . Die Fähigkeit, Entzündungen zu modulieren, macht sie zu einem Kandidaten für weitere Forschungsarbeiten bei der Entwicklung neuer entzündungshemmender Medikamente.
Antiproliferative Aktivität
Studien haben die antiproliferativen Aktivitäten verwandter Chinazolinon-Derivate in verschiedenen Zelllinien getestet, darunter normale menschliche Brustkrebszellen (MDA-MB-231), normale menschliche Hepatozyten (LO2) und normale menschliche Dickdarm-Epithelzellen (NCM460) . Dies deutet auf mögliche Anwendungen in der Krebsforschung und -therapie hin.
Antitumor und Antioxidans
Chinazolinone sind bekannt für ihre Antitumor- und antioxidativen Eigenschaften . Diese Aktivitäten sind entscheidend bei der Suche nach neuen therapeutischen Wirkstoffen, die Krebs vorbeugen oder behandeln können, indem sie Tumorzellen angreifen und oxidativen Stress reduzieren.
Antibakteriell und Antifungal
Die antibakteriellen und antifungalischen Eigenschaften von Chinazolinonen machen sie wertvoll bei der Entwicklung neuer antimikrobieller Wirkstoffe. Sie haben sich gegen verschiedene Bakterienstämme als wirksam erwiesen, darunter E. coli und S. aureus .
Anticonvulsivum und Antihypertonikum
Chinazolinon-Derivate wurden auf ihre antikonvulsiven und antihypertensiven Wirkungen untersucht , was zu neuen Behandlungen für Epilepsie und Bluthochdruck führen könnte.
5-HT-Rezeptor-Ligand
Diese Verbindungen werden als Liganden für den 5-Hydroxytryptamin-(5-HT)-Rezeptor verwendet , was in der Neurowissenschaftenforschung von Bedeutung ist, insbesondere für das Verständnis und die Behandlung von Erkrankungen im Zusammenhang mit einem Serotonin-Ungleichgewicht.
Anti-HIV-Aktivität
Einige neuartige Chinazolinon-Derivate haben eine vielversprechende Anti-HIV-Aktivität gezeigt, wodurch ihre potenzielle Verwendung in der antiviralen Forschung und in Behandlungsstrategien erweitert wird .
Wirkmechanismus
Target of Action
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anti-HIV activities . .
Mode of Action
It is known that quinazolinone derivatives can interact with various biological targets, leading to their wide range of activities .
Result of Action
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate and other quinazolinone derivatives have been found to exhibit antimicrobial, antitubercular, and anti-HIV activities
Zukünftige Richtungen
The future directions in the research of quinazolinone derivatives like Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate could involve further exploration of their biological activities and potential applications in medicinal chemistry. This could include the development of new synthetic methods, investigation of their mechanism of action, and the design of more potent and selective derivatives .
Eigenschaften
IUPAC Name |
sodium;(4-oxo-3H-quinazolin-2-yl)methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S.Na/c12-9-6-3-1-2-4-7(6)10-8(11-9)5-16(13,14)15;/h1-4H,5H2,(H,10,11,12)(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKDWHDMVPALBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)
![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)
![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)
![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)



![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)


![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)


